![molecular formula C17H17BrClN3O3S2 B2745246 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride CAS No. 1216988-42-9](/img/structure/B2745246.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride
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Description
The compound is a complex organic molecule that includes several interesting substructures, such as a dioxolobenzothiazole, a bromothiophene, and a dimethylaminoethyl group . These substructures suggest that the compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The dioxolobenzothiazole group, for example, is a heterocyclic compound that includes a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The dioxolobenzothiazole group, for example, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis and Characterization
Thiazole and thiophene derivatives are synthesized through various chemical reactions, often targeting specific pharmacological or material science applications. For example, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates involves reactions that yield compounds with potential antimicrobial activities. These processes include condensation reactions, hydrolysis, and further modification to introduce various functional groups (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Such methodologies might be applicable for synthesizing and modifying the compound of interest to enhance its properties or to tailor it for specific scientific applications.
Docking Studies and Biological Evaluation
Docking studies are crucial for understanding the interaction between synthesized compounds and biological targets. This approach helps in assessing the potential efficacy of compounds in binding to specific enzymes or receptors, which is a fundamental step in drug discovery. For instance, the synthesis of novel benzodifuranyl derivatives and their evaluation as anti-inflammatory and analgesic agents demonstrate the application of docking studies in identifying compounds with significant biological activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such studies could be instrumental in exploring the biological applications of "N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-bromo-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride" in medical research or pharmacology.
Antimicrobial and Antioxidant Properties
Research on thiazole and thiophene derivatives often explores their antimicrobial and antioxidant properties. These compounds are evaluated for their efficacy against a range of microbial pathogens and their ability to scavenge free radicals, indicating potential applications in treating infections or preventing oxidative stress-related damage. For example, the synthesis and antimicrobial evaluation of thiophene-2-carboxamides highlight the antimicrobial potential of these compounds (Talupur, Satheesh, & Chandrasekhar, 2021). Investigating similar properties for "this compound" could open new avenues in research focused on antimicrobial and antioxidant applications.
properties
IUPAC Name |
5-bromo-N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3S2.ClH/c1-20(2)5-6-21(16(22)13-3-4-15(18)25-13)17-19-10-7-11-12(24-9-23-11)8-14(10)26-17;/h3-4,7-8H,5-6,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFHAUVGQZYJJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(S4)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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